molecular formula C10H9BrF2O2 B13640352 2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid

2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid

Katalognummer: B13640352
Molekulargewicht: 279.08 g/mol
InChI-Schlüssel: PPAOFUDHIRZMPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes bromine, fluorine, and a propanoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a propanoic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct placement of the bromine and fluorine atoms on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism by which 2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, potentially affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2,3-difluorophenylboronic acid
  • 4-Bromo-2,3-difluorophenylacetic acid
  • 4-Bromo-2,3-difluorophenylbenzoic acid

Uniqueness

What sets 2-(4-Bromo-2,3-difluorophenyl)-2-methylpropanoic acid apart from similar compounds is its specific combination of functional groups, which can confer unique reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the propanoic acid group, makes it a versatile compound for various chemical transformations and research applications.

Eigenschaften

Molekularformel

C10H9BrF2O2

Molekulargewicht

279.08 g/mol

IUPAC-Name

2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H9BrF2O2/c1-10(2,9(14)15)5-3-4-6(11)8(13)7(5)12/h3-4H,1-2H3,(H,14,15)

InChI-Schlüssel

PPAOFUDHIRZMPO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=C(C(=C(C=C1)Br)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.